4,4'-Di(trifluoromethyl)-2,2'-bipyridyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl is a fluorinated bipyridine derivative known for its unique chemical properties and applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl typically involves the trifluoromethylation of bipyridine derivatives. One common method is the radical trifluoromethylation, where trifluoromethyl radicals are generated and reacted with bipyridine under specific conditions . This process often requires the use of catalysts such as iridium or ruthenium complexes .
Industrial Production Methods
Industrial production methods for 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl may involve large-scale trifluoromethylation reactions using cost-effective and efficient catalytic systems. The use of non-precious metal catalysts, such as iron or cobalt, has been explored to reduce production costs and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of functionalized bipyridines .
Wissenschaftliche Forschungsanwendungen
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl involves its interaction with molecular targets through coordination and binding. The trifluoromethyl groups enhance its ability to form stable complexes with metals, which can then participate in various catalytic processes. The pathways involved often include electron transfer and radical formation, depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with tert-butyl groups instead of trifluoromethyl groups.
2,2’-Bipyridine: The parent compound without any substituents.
4,4’-Di(trifluoromethyl)-diphenyl disulfide: Another fluorinated compound with similar applications.
Uniqueness
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring robust and reactive ligands .
Eigenschaften
Molekularformel |
C12H6F6N2 |
---|---|
Molekulargewicht |
292.18 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-19-10(5-7)9-2-1-8(6-20-9)12(16,17)18/h1-6H |
InChI-Schlüssel |
CAACAJYVMHQNDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.